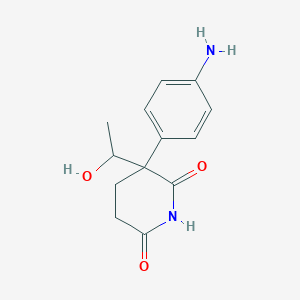

3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione

Descripción

Structural Implications for Reactivity

The coexistence of ketone , amine , and hydroxyl groups creates a multifunctional scaffold. The ketones at positions 2 and 6 may participate in nucleophilic additions, while the amine group on the phenyl ring could undergo diazotization or acylation reactions. The hydroxyl group is susceptible to oxidation, potentially forming a ketone or carboxylic acid derivative under strong oxidizing conditions.

Propiedades

Número CAS |

92137-87-6 |

|---|---|

Fórmula molecular |

C13H16N2O3 |

Peso molecular |

248.28 g/mol |

Nombre IUPAC |

3-(4-aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione |

InChI |

InChI=1S/C13H16N2O3/c1-8(16)13(7-6-11(17)15-12(13)18)9-2-4-10(14)5-3-9/h2-5,8,16H,6-7,14H2,1H3,(H,15,17,18) |

Clave InChI |

KTPHSRMGDZXXDY-UHFFFAOYSA-N |

SMILES canónico |

CC(C1(CCC(=O)NC1=O)C2=CC=C(C=C2)N)O |

Origen del producto |

United States |

Métodos De Preparación

Metabolic Synthesis (Biotransformation)

This compound is identified as a hydroxylated metabolite of aminoglutethimide in humans and animals. The metabolic pathway involves stereoselective hydroxylation at the 3-ethylpiperidine-2,6-dione residue of aminoglutethimide, producing this compound as a major metabolite. This hydroxylation is catalyzed by liver enzymes and occurs stereoselectively, yielding the cis isomer exclusively.

Chemical Synthesis Routes

The chemical synthesis of this compound or its close analogs involves multi-step organic synthesis starting from substituted nitrophenyl precursors and piperidine-2,6-dione derivatives.

Formation of 3-(4-nitrophenyl)piperidine-2,6-dione:

This intermediate is synthesized by heating methyl 4-nitrophenyl acetate with potassium cyanide and acrylonitrile, followed by acid treatment and cyclization to form the piperidine-2,6-dione ring substituted with a nitrophenyl group.Reduction of the nitro group to an amino group:

The 4-nitrophenyl substituent is reduced to the 4-aminophenyl group using standard reduction methods (e.g., catalytic hydrogenation).Hydroxylation at the 1-position of the ethyl side chain:

Hydroxylation can be achieved chemically or enzymatically to introduce the 1-hydroxyethyl substituent on the piperidine ring.Purification and characterization:

The final compound is purified by chromatographic methods and characterized by melting point, mass spectrometry, and NMR spectroscopy.

Synthetic Analog Preparation (Research Context)

Research on 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones provides insight into synthetic strategies that can be adapted for preparing this compound. These methods involve:

- Cycloalkylation at the 3-position of the piperidine-2,6-dione ring.

- Introduction of the 4-aminophenyl substituent via nucleophilic aromatic substitution or coupling reactions.

- Enantiomeric separation to obtain optically pure compounds.

Data Table Summarizing Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups in the piperidine ring, potentially forming alcohols.

Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of 3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione involves its interaction with specific molecular targets. These might include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparación Con Compuestos Similares

Pyridoglutethimide [3-ethyl-3-(4-pyridyl)piperidine-2,6-dione]

- Structural Features: Replaces the 4-aminophenyl group with a 4-pyridyl moiety while retaining the ethyl substituent .

- Activity: Exhibits aromatase inhibition potency comparable to aminoglutethimide but with distinct pharmacokinetics (plasma half-life: 6 hr in rats, 16.4 hr in rabbits) .

- Metabolism: Forms pyridoglutethimide N-oxide as the sole metabolite in rats and rabbits, differing from the hydroxylation pathway of aminoglutethimide .

Pyrrolidine-2,5-dione Analogues

- Structural Features: Replace the six-membered piperidine ring with a five-membered pyrrolidine ring (e.g., 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione) .

- Activity: Compound 7 (3-(4-aminophenyl)-3-methylpyrrolidine-2,5-dione): Ki = 0.8 µM for aromatase inhibition, more potent than aminoglutethimide (Ki = 0.68 µM) . Compound 15 (3-(4-aminophenyl)pyrrolidine-2,5-dione): Moderate inhibition (IC₅₀ = 20 µM), highlighting the necessity of substituents for activity .

Metabolites and Inactive Derivatives

3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione

Lenalidomide [3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione]

- Structural Features: Replaces the 4-aminophenyl and ethyl groups with a 4-amino-1-oxoisoindolin-2-yl moiety .

Pharmacokinetic and Functional Comparison

Key Observations

Substituent Impact: Hydroxylation or replacement of the ethyl group (e.g., 1-hydroxyethyl in the target compound) abolishes aromatase inhibition, emphasizing the critical role of the ethyl substituent in aminoglutethimide’s activity .

Ring Size and Flexibility : Pyrrolidine-2,5-dione analogues with smaller rings exhibit variable potency, suggesting that ring size influences binding to aromatase .

Therapeutic Diversification: Structural modifications (e.g., isoindolinone in lenalidomide) shift mechanisms from enzymatic inhibition to protein degradation or immunomodulation .

Actividad Biológica

3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione, also known as p-amino-1'-hydroxyglutethimide, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic pathways. This article reviews its biological activity based on various studies, highlighting its synthesis, pharmacological effects, and metabolic profile.

Chemical Structure and Properties

The chemical formula for this compound is C13H16N2O3, with a molecular weight of 248.28 g/mol. The compound features a piperidine ring substituted with an aminophenyl group and a hydroxyethyl group, which are critical for its biological activity.

Research indicates that this compound acts primarily through inhibition of aromatase, an enzyme involved in estrogen synthesis. This inhibition is particularly relevant in hormone-dependent cancers such as breast cancer. The compound has been shown to have a significant effect on reducing estrogen levels by blocking the conversion of androgens to estrogens in vitro.

Table 1: Aromatase Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| This compound | 37 |

| Aminoglutethimide (AG) | 240 |

| Cycloalkyl-substituted derivatives | 0.3 - 1.2 |

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. A notable study demonstrated its effectiveness against hormone-dependent tumors by examining its effects on various cancer cell lines.

- Cell Lines Tested : A375 (melanoma), HeLa (cervical cancer)

- Methodology : MTT assay for cell viability

- Findings : The compound exhibited dose-dependent cytotoxicity with significant increases in apoptotic markers (caspase activation) observed at higher concentrations.

Case Study Overview

A clinical investigation involving patients treated with aminoglutethimide highlighted the metabolic pathways of this compound. Urinary metabolites were analyzed to understand the pharmacokinetics and efficacy of the drug.

- Metabolites Identified :

- 3-(4-aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione

- 3-(4-aminophenyl)-3-(2-carboxamidoethyl)tetrahydrofuran-2-one

- Analysis Method : Reverse-phase thin-layer chromatography (TLC) and mass spectrometry were employed to characterize metabolites.

Toxicological Profile

While the compound shows promising therapeutic effects, it is essential to evaluate its safety profile. Studies indicate that while it is generally well-tolerated at therapeutic doses, further investigations are needed to assess long-term effects and potential toxicity in various populations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione, and how do precursor choices influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key precursors include 4-aminophenyl derivatives and piperidine-2,6-dione scaffolds. For example, methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate intermediates have been used to generate structurally related piperidine-2,6-diones through cyclization and functional group modifications . Yield optimization requires precise stoichiometric control of reactants and catalysts (e.g., sulfuric acid or acetic acid), with reaction temperatures maintained between 60–80°C to avoid side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR, 1H/13C) confirms regiochemistry and functional group placement, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Mass spectrometry (MS) validates molecular weight (e.g., C₁₃H₁₇N₂O₃, MW 249.29). X-ray crystallography is recommended for resolving stereochemical ambiguities, as seen in related piperidine-2,6-dione derivatives .

Q. What in vitro assays are used to evaluate its biological activity, particularly for enzyme inhibition?

- Methodological Answer : Human placental aromatase inhibition assays are standard for assessing estrogen-dependent therapeutic potential. Protocols involve competitive binding studies using tritiated androstenedione as a substrate, with IC₅₀ values calculated via nonlinear regression. Positive controls (e.g., letrozole) and negative controls (DMSO vehicle) are essential for validating results .

Advanced Research Questions

Q. How can computational quantum chemistry guide reaction optimization for this compound’s synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and energy barriers for key steps (e.g., cyclization). Reaction path searches using software like GRRM or Gaussian identify low-energy pathways, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates quantum mechanics with machine learning to prioritize reaction conditions with >80% predicted yield .

Q. What factorial design approaches are optimal for evaluating solvent, temperature, and catalyst interactions in synthesis?

- Methodological Answer : A 2³ full factorial design is recommended to screen variables (e.g., solvent polarity, temperature ranges, catalyst loading). Response Surface Methodology (RSM) then models nonlinear relationships. For instance, a Central Composite Design (CCD) can optimize reaction time (8–24 hrs) and solvent ratio (DMF:H₂O, 3:1–5:1) to maximize yield .

Q. How do polymorphic forms of this compound impact pharmacokinetics, and what crystallization strategies control polymorphism?

- Methodological Answer : Polymorph screening uses solvent evaporation (e.g., ethanol, acetonitrile) under controlled humidity. Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) differentiate forms. For stability, Form I (melting point 215°C) is preferred due to its lower hygroscopicity. Computational crystal structure prediction (CSP) tools like Mercury aid in identifying thermodynamically stable forms .

Q. What strategies resolve contradictions in reported biological efficacy across studies (e.g., IC₅₀ variability)?

- Methodological Answer : Meta-analysis of raw data (e.g., via PRISMA guidelines) identifies confounding variables like cell line heterogeneity or assay protocols. Dose-response curves should be normalized to internal controls. For instance, inconsistencies in aromatase inhibition may arise from differences in enzyme source (recombinant vs. tissue-derived) .

Q. How can AI-driven process automation enhance scalability in preclinical development?

- Methodological Answer : Autonomous labs integrate robotic liquid handlers with AI platforms (e.g., COMSOL Multiphysics) for real-time parameter adjustment. For example, closed-loop systems optimize reaction stoichiometry and workup steps, reducing manual intervention by 70%. Machine learning models trained on historical data predict impurity profiles, ensuring compliance with ICH Q3A guidelines .

Methodological Resources

- Data Analysis : Use MIPVU (Metaphor Identification Procedure) for qualitative analysis of research narratives, ensuring consistency in interpreting contradictory findings .

- Safety Protocols : Adhere to ISO 15189 standards for laboratory safety, including 100% compliance with pre-experiment safety exams for advanced courses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.